molecular formula C9H4F4O3 B7994602 (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid

Cat. No.: B7994602
M. Wt: 236.12 g/mol
InChI Key: MGUWNFRZVWANAW-UHFFFAOYSA-N
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Description

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid is a high-purity chemical building block designed for pharmaceutical and organic synthesis research. This compound features a 2-oxoacetic acid moiety attached to a disubstituted phenyl ring, which is functionalized with both fluorine and a trifluoromethyl group at the meta-positions. The presence of the strongly electron-withdrawing trifluoromethyl group, a common motif in agrochemical and pharmaceutical active ingredients , can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity. This makes it a valuable scaffold for medicinal chemists in the development of new therapeutic candidates, particularly for creating analogs and probing structure-activity relationships. The compound is intended for use as a key intermediate in synthesizing more complex molecules. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWNFRZVWANAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid typically involves the introduction of fluorine and trifluoromethyl groups into an aromatic ring. One common method is the reaction of a suitable aromatic precursor with fluorinating agents such as sulfur tetrafluoride or antimony trifluoride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yields and purity of the final product, often involving multiple purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Oxo-2-(2,3,4-trimethoxyphenyl)acetic acid
  • Structure : Phenyl ring with 2,3,4-trimethoxy substituents attached to an oxo-acetic acid group.
  • Key Differences :
    • Substituents : Methoxy groups (electron-donating) vs. fluorine/trifluoromethyl (electron-withdrawing).
    • Acidity : The target compound is more acidic due to stronger electron-withdrawing effects.
  • Applications : Methoxy-substituted analogs are common in natural product synthesis and exhibit varied bioactivity .
Hamigeroxalamic Acid (N-[2-(4-hydroxy-phenyl)-vinyl]-oxalamic acid)
  • Structure : Oxalamic acid (–NHCOCOOH) linked to a para-hydroxyphenyl-vinyl group.
  • Key Differences :
    • Functional Group : Oxalamic acid (amide-linked) vs. oxo-acetic acid (ketone-linked).
    • Bioactivity : Hamigeroxalamic acid, isolated from marine sponges, shows antimicrobial properties, while the target compound’s fluorinated structure may enhance drug-like properties .
3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
  • Structure : Phenyl ring with fluorine and trifluoromethyl groups attached to a –CH₂COOH group.
  • Key Differences :
    • Backbone : Phenylacetic acid (–CH₂COOH) vs. oxo-acetic acid (–C(O)COOH).
    • Properties : The oxo group increases acidity (pKa ~1.5–2.5) compared to phenylacetic acid (pKa ~4.3) .

Substituent Variations

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
  • Structure : Oxadiazole ring with a 4-fluorophenyl substituent and carboxylic acid.
  • Key Differences :
    • Heterocyclic Core : Oxadiazole vs. phenyl ring.
    • Applications : Oxadiazoles are explored as enzyme inhibitors, while the target compound’s phenyl-oxo-acetic acid structure may optimize binding to hydrophobic pockets .
2-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid
  • Structure : Furochromen ring system with a fluorophenyl group and acetic acid.
  • Key Differences: Complexity: Polycyclic framework vs. simple phenyl ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Group pKa (Estimated)
(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid C₉H₅F₄O₃ 238.13 3-F, 5-CF₃ –C(O)COOH ~1.8–2.2
2-Oxo-2-(2,3,4-trimethoxyphenyl)acetic acid C₁₁H₁₂O₆ 240.21 2,3,4-OCH₃ –C(O)COOH ~2.5–3.0
3-Fluoro-5-(trifluoromethyl)phenylacetic acid C₉H₆F₄O₂ 222.14 3-F, 5-CF₃ –CH₂COOH ~4.3
Hamigeroxalamic acid C₁₀H₉NO₄ 207.18 4-OH, vinyl –NHCOCOOH ~3.5–4.0

Research Findings and Trends

  • Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups in the target compound enhance acidity and stability, making it suitable for drug design .
  • Henry’s Law Constant : Oxo-acetic acid derivatives exhibit unique solubility profiles, though computational models may overestimate their Henry’s constants .
  • Synthetic Flexibility : Analogous compounds, such as those with methoxy or heterocyclic substituents, demonstrate the adaptability of oxo-acetic acid scaffolds in medicinal chemistry .

Biological Activity

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid, a fluorinated derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a trifluoromethyl group and a fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological properties. The molecular formula is C10_{10}H6_{6}F4_{4}O2_2, and its CAS number is 1443304-65-1.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that fluorinated compounds can enhance binding affinity due to the electronegative nature of fluorine atoms, which can stabilize enzyme-substrate interactions .
  • Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties against various bacterial strains. The presence of trifluoromethyl groups is known to enhance lipophilicity, which may facilitate membrane penetration .

Antimicrobial Studies

A study conducted on a series of fluorinated compounds, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus12.5
E. coli25

These results indicate a promising potential for developing new antimicrobial agents based on this compound's structure .

Case Studies

  • Fluorinated Analogs in Cancer Therapy : Research has shown that fluorinated phenylacetic acids can inhibit cancer cell proliferation by targeting specific signaling pathways. In vitro studies indicated that this compound could reduce the viability of cancer cell lines by inducing apoptosis .
  • Toxicological Assessments : A comprehensive review highlighted the toxicological profiles of fluorinated compounds, noting that while some exhibit beneficial biological activities, they also pose risks due to their potential accumulation in biological systems . Safety assessments are crucial for determining the therapeutic window for such compounds.

Q & A

Q. What are the optimal synthetic routes for (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Functionalization of the phenyl ring via electrophilic substitution (e.g., fluorination using Selectfluor® or trifluoromethylation with Ruppert-Prakash reagent) .
  • Step 2 : Oxo-acetic acid side-chain introduction via nucleophilic acyl substitution or condensation reactions, often requiring anhydrous conditions and catalysts like DMAP .
  • Key Variables : Temperature (60–120°C), solvent polarity (e.g., DMF for trifluoromethylation), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agents). Yield optimization (60–85%) hinges on protecting group strategies (e.g., tert-butyl esters) to prevent side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹⁹F NMR : Distinct signals for -CF₃ (δ ≈ -60 ppm) and aromatic F (δ ≈ -110 ppm) confirm substitution patterns .
  • ¹H NMR : Integration ratios for aromatic protons (e.g., para-substituted CF₃ vs. ortho-F) ensure positional accuracy .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₀H₅F₄O₃) confirms molecular formula .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for SAR studies .

Q. What preliminary assays are recommended for initial biological screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cytotoxicity Profiling : Use MTT assays on HEK-293 or HeLa cells to assess IC₅₀ values (report in µM ranges) .
  • Solubility/Permeability : Measure logP (octanol-water partition coefficient) via shake-flask method; aim for logP <3 to balance bioavailability and membrane penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine positioning, trifluoromethyl substitution) alter the compound’s bioactivity and physicochemical properties?

  • Methodological Answer : Conduct comparative SAR studies using analogs:
Analog SubstituentsKey FindingsReference
3-F, 5-CF₃ (Target)Highest kinase inhibition (IC₅₀ = 0.8 µM) due to electron-withdrawing effects enhancing target binding .
5-F, 3-CF₃ Reduced activity (IC₅₀ = 5.2 µM) due to steric hindrance in active site .
No CF₃ (3-F only)10-fold lower potency, highlighting CF₃’s role in hydrophobic interactions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict binding affinities .

Q. What strategies mitigate degradation of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor via HPLC. Degradation peaks at pH >7 suggest hydrolysis susceptibility; stabilize via prodrug approaches (e.g., esterification) .
  • Light/Oxidation Resistance : Add antioxidants (e.g., BHT) or use amber glassware to prevent radical-mediated decomposition .
  • Lyophilization : Freeze-drying with cryoprotectants (trehalose) enhances long-term storage stability .

Q. How can advanced analytical techniques resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., oxidative defluorination products) that may skew in vitro vs. in vivo results .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding vs. off-target effects .
  • Data Normalization : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) to rule out assay-specific artifacts .

Method Development Questions

Q. What chromatographic methods optimize purity analysis of this compound and its synthetic intermediates?

  • Methodological Answer :
  • HPLC Conditions :
  • Column: C18 (5 µm, 250 mm × 4.6 mm)
  • Mobile Phase: Gradient of 0.1% TFA in H₂O (A) and acetonitrile (B), 30–70% B over 20 min .
  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (oxo-acid moiety) .
  • Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., dehalogenated species or dimerization artifacts) .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :
  • Retrosynthetic Analysis : Apply AI platforms (e.g., Chematica) to propose feasible routes using available building blocks (e.g., 3-fluoro-5-trifluoromethylbenzaldehyde) .
  • Reactivity Scoring : Calculate Fukui indices (local softness) to identify electrophilic/nucleophilic sites prone to reaction .

Contradiction Analysis & Best Practices

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer :
  • Standardize Protocols : Adopt USP guidelines for shake-flask or potentiometric logP measurements .
  • Control Variables : Document temperature (25°C ± 0.5), buffer ionic strength (0.15 M), and equilibration time (24 hr) .
  • Cross-Validate : Compare with computational predictions (e.g., ALOGPS) to identify outliers .

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